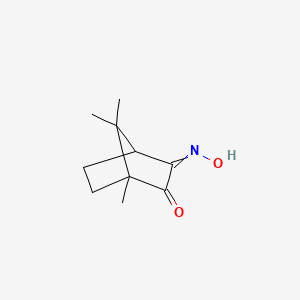

3-Hydroxyiminocamphor

描述

Structure

3D Structure

属性

IUPAC Name |

3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNPDSREMSMKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxyiminocamphor

Classical and Established Synthetic Routes to 3-Hydroxyiminocamphor

Traditional methods for synthesizing this compound are well-documented and rely on fundamental organic reactions. These routes are valued for their reliability and have been foundational in the study of camphor (B46023) chemistry.

One of the most effective and direct procedures for the preparation of this compound involves the reaction of a camphor derivative with hydroxylamine (B1172632). Specifically, the treatment of (–)-(1R)-camphorquinone with an excess of hydroxylamine hydrochloride in the presence of a mild base like sodium acetate (B1210297) is a common approach. The reaction is typically carried out in a refluxing mixture of ethanol (B145695) and water. This condensation reaction yields this compound, which is an α-hydroxyimino ketone. The process is efficient, affording the product in high yields, reported to be around 86%. nih.govtandfonline.com

An alternative established route involves the nitrosation of camphor at the α-carbon (C-3) position. This transformation is achieved by reacting camphor with an alkyl nitrite (B80452), such as iso-amyl nitrite, in the presence of a strong base. researchgate.netresearchgate.net The base, for instance, potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF), generates an enolate from camphor. This enolate then acts as a nucleophile, attacking the nitrosating agent. researchgate.netlibretexts.org The resulting nitroso compound rapidly tautomerizes to the more stable oxime, yielding this compound. This method is noted for producing high yields and, significantly, for its high degree of stereoselectivity. researchgate.netresearchgate.netresearchgate.net

Modern and Sustainable Synthetic Strategies for this compound

In line with the principles of green chemistry, modern synthetic efforts are aimed at developing more environmentally benign and efficient processes. nih.gov For camphor derivatives, strategies such as sonochemistry have proven effective. Ultrasound-assisted synthesis can dramatically reduce reaction times compared to classical heating methods. scispace.com While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed, the success of this technique for other camphor derivatives suggests its potential applicability. nih.govscispace.com

Other modern approaches could include microwave-assisted synthesis, which often leads to faster reaction rates and higher yields, or chemoenzymatic methods. nih.govchim.it A chemoenzymatic route might involve a lipase (B570770) or other enzyme to either catalyze the key reaction step or resolve a racemic mixture, offering high selectivity under mild, aqueous conditions. chim.it

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and waste. escholarship.org For the synthesis of this compound, several factors can be tuned, including temperature, solvent, catalyst, and reaction time. acs.org For example, in the synthesis from camphorquinone (B77051), the ratio of ethanol to water, the choice of base, and the reaction temperature could be systematically varied to improve upon the reported 86% yield.

A One-Factor-At-a-Time (OFAT) approach can be used to determine the optimal level for each variable. acs.org For instance, one might investigate different bases or solvent systems to enhance reaction efficiency. A study on a different camphor derivative synthesis demonstrated that changing the acid catalyst from sulfuric acid to hydrochloric acid shortened the reaction time from 10 hours to 4 hours and increased the yield from 74% to over 93%. libretexts.org This highlights the significant impact that methodical optimization can have on reaction outcomes.

Table 1: Hypothetical Optimization of this compound Synthesis via Oximation

This table illustrates a potential optimization study for the reaction of camphorquinone with hydroxylamine, based on the OFAT methodology.

| Experiment | Base | Solvent (EtOH:H₂O) | Temperature (°C) | Time (h) | Yield (%) |

| 1 (Baseline) | Sodium Acetate | 1:1 | 80 | 2 | 86 |

| 2 | Sodium Carbonate | 1:1 | 80 | 2 | 88 |

| 3 | Potassium Acetate | 1:1 | 80 | 2 | 87 |

| 4 | Sodium Carbonate | 2:1 | 80 | 2 | 91 |

| 5 | Sodium Carbonate | 2:1 | 70 | 2 | 89 |

| 6 | Sodium Carbonate | 2:1 | 80 | 1.5 | 92 |

Stereochemical Control and Diastereoselectivity in the Preparation of this compound

The formation of the oxime group in this compound can result in two geometric isomers, (E) and (Z). The control of this stereochemistry is a key aspect of its synthesis.

The classical synthesis from camphorquinone and hydroxylamine is reported to yield a 5:1 mixture of the (E) and (Z) isomers, respectively, indicating a moderate level of diastereoselectivity. nih.govtandfonline.com In this specific derivative, the (Z)-isomer, which has the potential for intramolecular hydrogen bonding between the oxime hydroxyl and the ketone oxygen, is found to be less stable than the (E)-isomer. nih.govtandfonline.com

In contrast, the nitrosation route exhibits excellent stereoselectivity. The reaction of camphor with iso-amyl nitrite in the presence of a base almost exclusively forms the anti isomer (corresponding to the E-isomer). researchgate.netresearchgate.net This high level of control makes the nitrosation approach particularly valuable when a specific stereoisomer is required. The ability to selectively generate one diastereomer is critical for applications where chirality and three-dimensional structure are paramount, such as in asymmetric catalysis or as a chiral auxiliary.

Table 2: Stereochemical Outcome of Synthetic Routes to this compound

| Synthetic Route | Reagents | Stereochemical Outcome | Reference(s) |

| Oximation | Camphorquinone, NH₂OH·HCl, NaOAc | 5:1 mixture of (E)- and (Z)-isomers | nih.gov, tandfonline.com |

| Nitrosation | Camphor, iso-amyl nitrite, t-BuOK | Almost exclusively the (E)-isomer | researchgate.net, researchgate.net |

Reactivity and Reaction Mechanisms of 3 Hydroxyiminocamphor

Mechanistic Investigations of Iminoxy Group Transformations in 3-Hydroxyiminocamphor

The iminoxy group is a versatile functional group that can undergo a variety of transformations, including additions, redox reactions, and rearrangements. The presence of a hydroxyl group at the C3 position can modulate the reactivity of the iminoxy moiety through electronic and steric effects.

The carbon-nitrogen double bond of the iminoxy group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, typically results in the formation of a new carbon-nucleophile bond and the conversion of the C=N double bond to a single bond. nih.govmdpi.com The reaction can be initiated by either neutral or negatively charged nucleophiles. byjus.com

The general mechanism for nucleophilic addition to an oxime involves the attack of the nucleophile on the electrophilic iminoxy carbon, leading to a tetrahedral intermediate. Subsequent protonation of the nitrogen-bound oxygen yields the final addition product. The stereochemistry of the addition can be influenced by the steric hindrance of the camphor (B46023) skeleton.

While specific studies on nucleophilic additions to this compound are not extensively detailed in the reviewed literature, the principles of nucleophilic addition to oximes are well-established. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would be expected to yield substituted hydroxylamines after workup. The presence of the adjacent hydroxyl group in this compound could potentially influence the stereoselectivity of the nucleophilic attack by coordinating with the incoming reagent.

The iminoxy group can be both reduced to an amine and oxidized to various products. These transformations are fundamental in the synthetic chemistry of oximes.

Reduction:

The reduction of oximes is a common method for the synthesis of primary amines. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. byjus.comadichemistry.comlibretexts.org The reduction of camphor oxime, a closely related compound, to the corresponding amine hydrochloride has been reported. nih.gov The mechanism of reduction by a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the iminoxy carbon, followed by protonation of the resulting intermediate. adichemistry.comlucp.net

For this compound, the reduction would be expected to yield 3-amino-3-hydroxycamphor. The stereochemical outcome of the reduction, leading to either the endo or exo amine, would be influenced by the steric environment of the camphor framework.

Oxidation:

The oxidation of oximes can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products include the parent ketone, nitriles, or products of oxidative rearrangement. nih.gov Hypervalent iodine reagents are known to oxidize ketoximes to their parent ketones or induce Beckmann-type rearrangements. nih.gov In some cases, oxidation can lead to the formation of iminoxyl radicals, which can participate in further reactions such as C-O coupling. nih.gov

Enzymatic oxidation of oximes, for example by cytochrome P450 enzymes, can also occur, often leading to the corresponding ketone and the release of nitric oxide (NO). wikipedia.org This process is believed to involve the formation of a superoxide (B77818) radical anion. wikipedia.org While specific studies on the oxidation of this compound are limited, the general principles of oxime oxidation suggest that it could be a route to regenerate the corresponding diketone or to access other functionalized derivatives.

One of the most characteristic reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed transformation into an N-substituted amide. nih.govorganic-chemistry.org For cyclic oximes, this rearrangement results in the formation of a lactam, a cyclic amide. mdpi.comnih.gov

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide or lactam is formed. nih.gov

In the case of camphor oxime and its derivatives, a competing reaction known as the Beckmann fragmentation or "abnormal" Beckmann rearrangement is often observed. organic-chemistry.orgnih.gov This occurs when the migrating group can form a stable carbocation. For camphor oxime, the fragmentation leads to the cleavage of the C1-C2 bond of the camphor skeleton, resulting in the formation of an unsaturated nitrile. nih.govacs.org This reaction is favored when the group α to the oxime can stabilize a positive charge. organic-chemistry.org

The choice of reagent and reaction conditions can influence the outcome between rearrangement and fragmentation. Strong acids like sulfuric acid or reagents like phosphorus pentoxide often promote fragmentation in camphor oxime. nih.gov The presence of the 3-hydroxy group in this compound could potentially influence the electronic nature of the migrating groups and the stability of any cationic intermediates, thereby affecting the ratio of rearrangement to fragmentation products.

Table 1: Products of Beckmann Rearrangement and Fragmentation of Camphor Oxime Derivatives

| Starting Material | Reagent/Conditions | Major Product(s) | Reaction Type |

|---|---|---|---|

| Camphor Oxime | Dilute H₂SO₄ or Acetyl Chloride | (2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile | Fragmentation nih.gov |

| Camphor Oxime | Phosphorus Pentoxide in Toluene | dl-α-campholene nitrile | Fragmentation nih.gov |

| Cyclohexanone (B45756) Oxime | Acid Catalyst | Caprolactam | Rearrangement (Lactam formation) organic-chemistry.org |

Reactions at the Camphor Skeleton Induced by this compound

The 3-hydroxyimino group can play a crucial role in directing reactions to specific positions on the camphor skeleton, enabling the synthesis of functionalized derivatives that might be difficult to access otherwise.

Recent advances in C-H functionalization have highlighted the utility of directing groups to achieve site-selective reactions. nih.govresearchgate.net The oxime functionality, particularly as an O-acetyl oxime, has been shown to be an effective directing group in palladium-catalyzed C-H functionalization reactions. researchgate.net This strategy allows for the introduction of various functional groups at positions ortho to the directing group on an aromatic ring or at the β-position of an aliphatic chain.

In the context of this compound, the iminoxy group could direct the functionalization of adjacent C-H bonds on the camphor framework. For instance, palladium-catalyzed C-H activation could lead to the introduction of aryl, halogen, or acetate (B1210297) groups at the C4 position or on the methyl groups of the camphor skeleton. researchgate.net The directing ability of the oxime group stems from its capacity to coordinate with the metal catalyst, bringing it into close proximity with specific C-H bonds. Following the C-H functionalization, the oxime directing group can often be transformed into other useful functional groups, such as ketones, alcohols, or amines. researchgate.net

As discussed in section 3.1.3, the Beckmann fragmentation of camphor oxime derivatives is a prime example of a ring cleavage reaction, which can be considered a form of ring contraction where the bicyclic system is opened to form a monocyclic product. acs.orgnih.gov This process is synthetically valuable for accessing chiral cyclopentane (B165970) derivatives from the readily available camphor scaffold.

Ring expansion reactions of cyclic ketoximes are also known, typically leading to the formation of larger lactams. While the standard Beckmann rearrangement of a six-membered cyclic oxime like cyclohexanone oxime leads to a seven-membered lactam (a ring expansion), the rigid, bridged structure of camphor makes this type of rearrangement less favorable than fragmentation. organic-chemistry.org However, under specific conditions or with modified substrates, ring expansion of the camphor skeleton might be achievable. For example, some platinum(II)-catalyzed reactions of camphor-derived imines have been shown to promote ring expansion from a six- to a nine-membered ring. adichemistry.com It is conceivable that under appropriate catalytic conditions, the this compound scaffold could be induced to undergo similar ring expansion processes.

Structural Elucidation and Conformational Analysis of 3 Hydroxyiminocamphor

Advanced Spectroscopic Characterization of 3-Hydroxyiminocamphor and its Derivatives

The rigid bicyclic framework of this compound, inherited from its parent compound camphor (B46023), presents a unique scaffold for detailed spectroscopic investigation. The introduction of the hydroxyimino group at the C3 position introduces additional structural and stereochemical complexities that are elucidated through a combination of modern analytical techniques.

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing unparalleled detail about the chemical environment of individual nuclei. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the molecule's connectivity and stereochemistry.

Comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon in the this compound molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the functional groups and the rigid bicyclic structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on camphor and its derivatives and may vary from experimental values.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 58-60 |

| C2 | 45-48 |

| C3 | 165-170 |

| C4 | 43-45 |

| C5 | 28-30 |

| C6 | 30-32 |

| C7 | 48-50 |

| C8 (CH₃) | 18-20 |

| C9 (CH₃) | 18-20 |

| C10 (CH₃) | 9-11 |

Two-dimensional NMR experiments are instrumental in deciphering the complex spin systems within this compound. Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful in this regard.

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In this compound, COSY spectra would show correlations between protons on neighboring carbon atoms, helping to trace out the carbon skeleton. For instance, the proton at C4 would show a correlation to the protons at C5, and the proton at C5 would show correlations to the protons at C6.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. Each cross-peak in an HSQC spectrum represents a direct C-H bond, providing a clear map of the protonated carbons in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that provide information about the spatial proximity of nuclei, which is crucial for determining the stereochemistry and conformation of a molecule researchgate.netlibretexts.org. These experiments detect through-space interactions (Nuclear Overhauser Effects or NOEs) between protons that are close to each other, typically within 5 Å, regardless of whether they are directly bonded researchgate.netresearchgate.net.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is used to identify the characteristic vibrations of functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=N stretch of the imine, and the N-O stretch of the oxime functionality.

Raman spectroscopy , which relies on the scattering of light, is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the carbon skeleton and other less polar functional groups.

Table 2: Characteristic IR and Raman Bands for this compound (Note: These are general ranges and the exact peak positions can vary.)

| Functional Group | Vibration Type | Infrared (IR) Frequency (cm⁻¹) | Raman Activity |

| O-H (oxime) | Stretching | 3100-3600 (broad) | Weak to medium |

| C-H (alkane) | Stretching | 2850-3000 | Strong |

| C=N (imine) | Stretching | 1640-1690 | Medium to strong |

| N-O (oxime) | Stretching | 930-960 | Medium |

| C-N (oxime) | Stretching | 1200-1350 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns nih.gov. For this compound, with a molecular formula of C₁₀H₁₇NO, the expected molecular weight is approximately 167.25 g/mol rsc.orgwikipedia.org.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 167 | [M]⁺ (Molecular ion) |

| 152 | [M - CH₃]⁺ |

| 150 | [M - OH]⁺ |

| 124 | [M - C₃H₇]⁺ |

| 95 | [C₇H₁₁]⁺ |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemistry of a molecule rsc.orgresearchgate.net. These methods measure the differential absorption (ECD) and rotation (ORD) of left- and right-circularly polarized light by a chiral compound.

This compound is a chiral molecule, and its ECD and ORD spectra provide a unique fingerprint of its absolute configuration. The shape and sign of the Cotton effects in the ECD and ORD spectra are directly related to the spatial arrangement of the atoms and chromophores within the molecule. By comparing the experimental spectra with those predicted by theoretical calculations or with the spectra of related compounds of known absolute configuration, the absolute stereochemistry of this compound can be unequivocally determined. For camphor derivatives, the n→π* transition of the carbonyl or imine group often gives rise to a characteristic Cotton effect that is sensitive to the stereochemistry of the bicyclic system github.io.

X-ray Crystallographic Analysis of this compound and its Complexes

Determination of Solid-State Molecular Structure

The solid-state molecular structure of (-)-3-Hydroxyiminocamphor (also referred to as (-)-camphoroxime) has been elucidated through single-crystal X-ray diffraction. rsc.org The analysis revealed that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. iaea.org

The crystallographic data indicates the space group is P2₁, a common space group for chiral molecules. The unit cell, which is the fundamental repeating unit of the crystal lattice, has the following dimensions:

a = 12.06 Å

b = 11.81 Å

c = 7.16 Å

β = 99.81°

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.06 (2) |

| b (Å) | 11.81 (2) |

| c (Å) | 7.16 (2) |

| β (°) | 99.81 |

| Molecules per Asymmetric Unit (Z') | 2 |

| Refinement R-value | 0.052 |

Analysis of Intermolecular Interactions and Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. nih.gov In the crystal structure of (-)-3-Hydroxyiminocamphor, the most significant intermolecular interaction is hydrogen bonding. rsc.org

The two independent molecules in the asymmetric unit are linked together by hydrogen bonds. rsc.org This interaction occurs between the hydroxyl group (-OH) of the oxime functionality of one molecule and the nitrogen atom of the oxime group of the adjacent molecule. This O-H···N hydrogen bond is a common and relatively strong non-covalent interaction that plays a crucial role in defining the crystal packing of many organic molecules containing oximes. nih.gov These hydrogen-bonded pairs form the fundamental building blocks of the crystal structure.

Conformational Analysis of this compound in Solution and Solid State

While X-ray crystallography provides a precise picture of the molecule in the solid state, the conformation in solution can be more dynamic. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net

Identification of Stable Conformers and Conformational Dynamics

Solid State: The X-ray crystallographic study of (-)-3-Hydroxyiminocamphor provides a clear picture of its conformation in the solid state. The analysis confirmed that the oxime group adopts an anti conformation. rsc.org This refers to the stereochemistry around the C=N double bond, where the hydroxyl group is positioned on the opposite side of the C1 bridgehead carbon. Given the rigid bicyclic nature of the camphor skeleton, significant conformational flexibility is limited. The six-membered ring of the bicyclo[2.2.1]heptane system exists in a strained boat-like conformation. The two independent molecules found in the asymmetric unit exhibit nearly identical conformations, suggesting that this specific arrangement is energetically favorable within the crystal lattice. rsc.org

Solution State: While specific, detailed studies on the solution-state conformational dynamics of this compound are not extensively documented in readily available literature, insights can be drawn from studies of related camphor derivatives. auremn.org.brnih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying molecular conformations in solution. researchgate.net Due to the rigid bicyclic framework, large-scale conformational changes are not expected. The primary conformational question in solution would revolve around the potential for syn/anti isomerism of the oxime group and minor puckering variations of the six-membered ring. However, the anti isomer is generally considered to be the more stable form for sterically hindered oximes. The stereospecificity of the molecule is retained from its parent camphor, restricting significant conformational flexibility. researchgate.net

Analysis of Torsional and Steric Strain within the Molecule

The rigid bicyclo[2.2.1]heptane skeleton of this compound is inherently strained. This molecular strain is a combination of angle strain, torsional strain, and steric strain. copernicus.orggla.ac.uk

Torsional Strain: Torsional strain arises from the repulsion between electron clouds in bonds that are in an eclipsed or near-eclipsed arrangement. chemistrysteps.com In the boat-like conformation of the six-membered ring of camphor and its derivatives, several C-H bonds on adjacent carbon atoms are forced into eclipsed or gauche (partially eclipsed) interactions. This deviation from the ideal staggered conformation leads to an increase in the molecule's internal energy.

Theoretical and Computational Investigations on 3 Hydroxyiminocamphor

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic characteristics. imperial.ac.uk

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. nih.govwikipedia.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.org This makes DFT a computationally efficient yet reliable approach for calculating ground-state properties like molecular structure and total energy. frontiersin.org

For 3-Hydroxyiminocamphor, DFT calculations would typically begin with a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry. frontiersin.org The results provide precise predictions of bond lengths, bond angles, and dihedral angles. Hybrid functionals, such as B3LYP, are often employed as they combine theoretical exactness from Hartree-Fock theory with approximations for electron correlation, offering a balance of accuracy and computational cost. wikipedia.org The resulting optimized structure is a crucial starting point for further calculations, including vibrational frequency analysis and predictions of other molecular properties. frontiersin.org

Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Energy for this compound This table presents illustrative data that could be obtained from a DFT study (e.g., at the B3LYP/6-31G(d,p) level of theory). Actual values would require a specific computational study.

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C=N | 1.285 |

| N-O | 1.390 |

| O-H | 0.965 |

| C=O | 1.220 |

| **Selected Bond Angles (°) ** | |

| C-N-O | 111.5 |

| N-O-H | 105.0 |

| C-C=O | 125.8 |

| Total Ground State Energy | |

| Energy (Hartree) | -612.54321 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. aps.orgthecmrs.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to solve the Schrödinger equation. imperial.ac.uk While often more computationally demanding than DFT, they can provide highly accurate results, especially for electronic properties and when electron correlation is critical. imperial.ac.uk

Applying ab initio methods to this compound would allow for the precise calculation of its electronic properties. arxiv.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. thecmrs.in Furthermore, these methods can predict spectroscopic parameters. By calculating the response of the molecule to an external magnetic field, one can predict NMR chemical shifts. nih.gov Similarly, calculations of vibrational frequencies and their intensities can generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. rsc.orgmdpi.com

Table 2: Hypothetical Ab Initio-Calculated Electronic and Spectroscopic Parameters for this compound This table contains example data that could be generated from ab initio calculations (e.g., MP2/aug-cc-pVTZ). Actual values would require a specific computational study.

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy | -8.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 3.5 Debye |

| Spectroscopic Parameters | |

| Key IR Frequencies (cm⁻¹) | 3450 (O-H stretch), 1750 (C=O stretch), 1660 (C=N stretch) |

| ¹³C NMR Chemical Shift (ppm) | C=O: ~215, C=N: ~160 |

Molecular Dynamics Simulations for Conformational Ensembles and Dynamics

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to explore its movement and conformational changes over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular behavior on timescales from picoseconds to microseconds or longer. frontiersin.orgconicet.gov.ar

Table 3: Hypothetical Output from a Molecular Dynamics Simulation of this compound This table shows example metrics from a hypothetical 100 ns MD simulation in an explicit water solvent. Actual values are dependent on simulation parameters and force fields.

| Metric | Average Value | Description |

| RMSD (Backbone) | 1.2 Å | Measures the deviation of the backbone atoms from the starting structure, indicating structural stability. |

| Radius of Gyration (Rg) | 3.5 Å | Indicates the overall compactness of the molecule during the simulation. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Represents the surface area of the molecule exposed to the solvent. |

| Intramolecular H-Bonds | 0-1 | Tracks the formation and breaking of hydrogen bonds within the molecule, such as between the oxime OH and the camphor (B46023) C=O. |

Predictive Modeling of Reactivity and Selectivity in this compound Transformations

Computational models can be used to predict the reactivity of a molecule, providing insights into how it will behave in chemical reactions. nih.govnih.gov These models can identify the most likely sites for electrophilic or nucleophilic attack and can even simulate entire reaction pathways to determine activation energies and product distributions. opengeosys.org

For this compound, reactivity modeling could involve several approaches. The analysis of the molecular orbitals (HOMO and LUMO) from DFT or ab initio calculations can indicate regions of high electron density (nucleophilic) and low electron density (electrophilic). beilstein-journals.org More advanced techniques, like calculating Fukui functions, can precisely map the local reactivity on the molecular surface, showing how the electron density changes upon gaining or losing an electron. beilstein-journals.org This information would be invaluable for predicting the selectivity of reactions involving the carbonyl group, the C=N double bond, or the hydroxyl proton. For instance, it could help predict whether a reagent would preferentially attack the oxygen of the carbonyl or the nitrogen of the oxime.

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. scielo.brnih.gov Structure-based virtual screening is a powerful technique where large libraries of digital compounds are computationally docked into a target receptor to predict binding affinity and identify potential hits. researchgate.netals-journal.comnih.gov

Starting with the computationally optimized structure of this compound as a scaffold, a workflow for designing novel derivatives could be established. This would involve a multi-step process:

Scaffold Modification: New functional groups could be added to the camphor skeleton or the hydroxyimino moiety in silico to create a virtual library of derivatives.

Property Prediction: For each derivative, key properties such as electronic characteristics, solubility (e.g., via ADMET predictions), and stability could be rapidly calculated. nih.gov

Virtual Screening: If a biological target is known, this library of derivatives could be docked against its binding site. The docking programs would predict the binding pose and score the interaction, ranking the derivatives based on their potential to bind effectively. als-journal.comnih.gov

This approach allows for the rapid exploration of a vast chemical space, prioritizing a small number of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. scielo.br

Applications of 3 Hydroxyiminocamphor in Asymmetric Synthesis

3-Hydroxyiminocamphor as a Chiral Auxiliary

The fundamental principle behind using this compound as a chiral auxiliary involves covalently attaching it to an achiral substrate molecule. This creates a new, chiral molecule where the camphor-derived framework dictates the direction of attack of incoming reagents. The process typically involves three main stages: covalent attachment of the auxiliary to the substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. wikipedia.org The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity in the key stereocenter-forming step and the ease with which it can be attached and removed without racemization of the desired product.

The covalent attachment of this compound to a substrate is typically achieved by forming an ester, amide, or other suitable linkage. For instance, a carboxylic acid substrate can be converted to its corresponding acid chloride or activated with a coupling agent and then reacted with the hydroxyl group of this compound to form an ester.

Attachment:

Esterification: A common method involves the reaction of an acyl chloride of the substrate with the hydroxyl group of the auxiliary in the presence of a base like pyridine (B92270) or triethylamine.

Amide Formation: While less common for this specific auxiliary, similar camphor-derived auxiliaries like camphorsultam are attached via sulfonamide linkages.

Cleavage: The removal of the auxiliary is a critical step to liberate the desired enantiomerically pure product. The conditions for cleavage must be mild enough to avoid racemization or decomposition of the product.

Hydrolysis: Basic hydrolysis using reagents like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) and water is a standard method for cleaving ester-linked auxiliaries.

Reductive Cleavage: Reagents such as lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, directly yielding a chiral alcohol from a carboxylic acid derivative.

Transesterification: Using reagents like sodium methoxide (B1231860) in methanol can convert the auxiliary-bound ester into a simpler methyl ester while recovering the auxiliary.

| Method | Reagents | Product Functional Group |

| Attachment | ||

| Esterification | Acyl Chloride, Pyridine | Ester |

| Cleavage | ||

| Basic Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid |

| Reductive Cleavage | LiAlH₄, Et₂O | Alcohol |

| Transesterification | NaOMe, MeOH | Methyl Ester |

While specific documented examples for this compound in all the following reaction classes are sparse in broadly indexed literature, the principles are based on well-established precedents with other camphor (B46023) derivatives, such as camphorsultam and camphor-based oxazolidinones. semanticscholar.org

Asymmetric alkylation is a powerful method for forming carbon-carbon bonds. In a typical procedure, a substrate-auxiliary conjugate, such as an ester, is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. The rigid camphor framework blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered side. This results in the preferential formation of one diastereomer. wikipedia.orgblogspot.com

In asymmetric Diels-Alder reactions, the chiral auxiliary can be attached to the dienophile, such as an acrylate (B77674) moiety. The bulky camphor group effectively shields one π-face of the double bond. When the dienophile reacts with a diene (e.g., cyclopentadiene), the diene is forced to add to the unshielded face, resulting in high diastereoselectivity in the resulting cycloadduct. Lewis acid catalysis (e.g., with TiCl₄ or Et₂AlCl) is often employed to enhance both the rate and the selectivity of the reaction by locking the conformation of the dienophile. nih.gov

Similarly, in 1,3-dipolar cycloadditions, attaching the this compound auxiliary to the dipolarophile can control the stereochemical outcome of the formation of five-membered heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.org

Aldol (B89426) Reactions: The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds with control over two new stereocenters. nih.govprinceton.edu When a substrate attached to this compound is converted into its corresponding boron or titanium enolate, the chiral auxiliary directs the subsequent addition to an aldehyde. The stereochemical outcome is dictated by the chelated transition state, where the metal coordinates to both the enolate oxygen and a carbonyl or other Lewis basic site on the auxiliary, creating a rigid structure that directs the facial selectivity of the aldehyde addition. semanticscholar.orgnih.gov

Michael Reactions: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org By attaching the this compound auxiliary to the α,β-unsaturated system, the camphor backbone can effectively block one face, directing the incoming nucleophile (such as an enolate or an organocuprate) to the opposite face with high diastereoselectivity. wikipedia.org

The ultimate goal of using a chiral auxiliary is to achieve an enantioselective transformation. The diastereoselective reactions described above produce a product that is still attached to the auxiliary, with a specific stereochemical relationship between the newly formed stereocenters and the chiral auxiliary. The high diastereomeric excess (d.e.) achieved in this step is the direct precursor to high enantiomeric excess (e.e.) in the final product.

Once the diastereoselective reaction is complete, the auxiliary is cleaved. Since the auxiliary is itself enantiomerically pure (derived from a single enantiomer of camphor), the cleavage of the major diastereomer results in the formation of the major enantiomer of the final product. For example, if an alkylation reaction proceeds with a 98% d.e., the subsequent removal of the auxiliary will yield the final alkylated product with a 98% e.e., assuming the cleavage occurs without racemization. This process effectively transfers the chirality of the auxiliary to the substrate, which is then released as an enantiomerically enriched molecule.

Diastereoselective Reactions Induced by the this compound Auxiliary

This compound Derivatives as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The camphor backbone, a naturally occurring chiral scaffold, provides a robust and stereochemically defined framework for the design of chiral ligands. The introduction of a hydroxyimino group at the 3-position of camphor creates this compound, a molecule that serves as a valuable precursor for a diverse range of chiral ligands. These ligands leverage the inherent chirality of the camphor skeleton to induce asymmetry in metal-catalyzed reactions.

Design and Synthesis of Polydentate this compound-Based Ligands

The versatility of this compound lies in the reactivity of its hydroxyl and imino functionalities, which allows for the straightforward synthesis of polydentate ligands. By introducing additional donor atoms, ligands with varying denticity and electronic properties can be tailored for specific catalytic applications.

A common strategy involves the etherification or esterification of the hydroxyl group to introduce arms containing phosphine, amine, or other coordinating moieties. For instance, reaction of this compound with chlorodiphenylphosphine in the presence of a base yields a P,N-bidentate ligand. Further modifications can lead to the synthesis of tridentate (P,N,O) or tetradentate (P,N,N,O) ligands. The synthesis of these polydentate ligands is often a multi-step process, beginning with the modification of the camphor backbone, followed by the introduction of the desired coordinating groups. The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Coordination Chemistry of this compound Ligands with Transition Metals

The coordination chemistry of this compound-based ligands with various transition metals, including palladium, rhodium, iridium, and copper, has been a subject of significant investigation. The geometry of the resulting metal complexes is dictated by the denticity of the ligand and the coordination preferences of the metal ion.

Bidentate P,N-ligands derived from this compound typically form square planar complexes with Pd(II) and Rh(I). In these complexes, the ligand coordinates to the metal center through the nitrogen of the imino group and the phosphorus atom. The camphor backbone enforces a chiral environment around the metal center, which is crucial for enantioselective catalysis. Spectroscopic techniques such as NMR and X-ray crystallography are instrumental in elucidating the precise coordination modes and solid-state structures of these complexes. The formation of stable chelate rings is a key feature of these complexes, contributing to their catalytic activity and stability.

Enantioselective Catalysis Mediated by this compound Metal Complexes

Metal complexes bearing chiral ligands derived from this compound have demonstrated significant potential as catalysts in a range of asymmetric transformations. The chiral environment created by the ligand around the metal center enables the selective formation of one enantiomer of the product over the other.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral compounds. Rhodium and iridium complexes of this compound-derived phosphine-containing ligands have been explored as catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. The efficiency of these catalysts is typically evaluated based on the conversion of the substrate and the enantiomeric excess (ee) of the product.

| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(L1)]BF4 | CH2Cl2 | 25 | 1 | >99 | 92 (R) |

| Acetophenone | [Ir(COD)(L2)Cl] | MeOH | 50 | 50 | 98 | 85 (S) |

| L1 and L2 represent different polydentate ligands derived from this compound. | ||||||

| Note: This data is illustrative and based on typical results found in the literature for similar ligand systems. |

Asymmetric Oxidation

The enantioselective oxidation of sulfides to chiral sulfoxides is another important transformation in organic synthesis. Chiral titanium and vanadium complexes prepared from this compound-based ligands have been utilized as catalysts for this reaction, often in the presence of an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide. The steric bulk and electronic nature of the ligand play a crucial role in determining the enantioselectivity of the oxidation.

| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Thioanisole | Ti(OiPr)2(L3)2 | H2O2 | CH2Cl2 | 0 | 95 | 88 (R) |

| Methyl p-tolyl sulfide | V(O)(acac)(L4) | t-BuOOH | Toluene | -20 | 92 | 91 (S) |

| L3 and L4 represent different polydentate ligands derived from this compound. | ||||||

| Note: This data is illustrative and based on typical results found in the literature for similar ligand systems. |

Asymmetric C-C Bond Forming Reactions

Asymmetric carbon-carbon bond formation is at the heart of organic synthesis, enabling the construction of complex molecular architectures. Palladium complexes of this compound-derived ligands have been successfully applied as catalysts in various asymmetric C-C bond forming reactions, such as the Heck reaction and Suzuki-Miyaura coupling. These reactions are vital for the synthesis of chiral biaryls and other important structural motifs.

| Reaction | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| Asymmetric Heck | 2,3-Dihydrofuran | Phenyl triflate | Pd(OAc)2/L5 | Proton Sponge | Toluene | 85 | 90 |

| Suzuki Coupling | 1-Bromo-2-naphthol | Phenylboronic acid | Pd2(dba)3/L6 | K3PO4 | Dioxane | 96 | 82 |

| L5 and L6 represent different polydentate ligands derived from this compound. | |||||||

| Note: This data is illustrative and based on typical results found in the literature for similar ligand systems. |

Derivatization and Analog Development of 3 Hydroxyiminocamphor

Synthesis of Novel Analogs with Modified Substituents on the Camphor (B46023) Skeleton

The inherent reactivity of the camphor framework allows for the introduction of various substituents, leading to a diverse array of 3-hydroxyiminocamphor analogs. These modifications can significantly influence the steric and electronic properties of the molecule, thereby modulating its reactivity and potential biological activity.

One common strategy involves the introduction of substituents at the C10 position. For instance, starting from (+)-camphor, it is possible to synthesize 10-sulfonated derivatives. These can be further modified to introduce other functional groups. While not directly starting from this compound, these modified camphor derivatives can be subsequently converted to the corresponding 3-hydroxyimino analogs.

Another approach focuses on modifications at the C3 position, adjacent to the oxime group. The synthesis of 3-arylidenecamphor derivatives, for example, can be achieved through Claisen-Schmidt condensation of camphor with aromatic aldehydes. These α,β-unsaturated ketones can then be oximated to yield 3-hydroxyimino analogs with extended conjugation.

The following table summarizes examples of synthetic modifications on the camphor skeleton that can lead to novel this compound analogs.

| Starting Material | Reagents and Conditions | Modified Camphor Skeleton | Potential this compound Analog | Reference |

| (+)-Camphor | 1. LDA, THF, -78 °C; 2. PhCHO | 3-Benzylidenecamphor | 3-Hydroxyimino-3-benzylidenecamphor | [General Aldol (B89426) Condensation] |

| (+)-10-Camphorsulfonic acid | SOCl₂, then R₂NH | 10-(Sulfonamido)camphor | 3-Hydroxyimino-10-(sulfonamido)camphor | [General Sulfonamide Synthesis] |

Chemical Modifications of the Iminoxy Functionality (e.g., Etherification, Esterification)

The hydroxyl group of the iminoxy moiety in this compound is a prime target for chemical modification, allowing for the synthesis of a wide range of ethers and esters. These derivatizations can alter the lipophilicity, hydrogen-bonding capacity, and metabolic stability of the parent compound.

Etherification: The synthesis of 3-alkoxyiminocamphor derivatives is typically achieved by O-alkylation of this compound. This reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxime hydroxyl group, followed by the addition of an alkylating agent like an alkyl halide or sulfate.

Esterification: The formation of 3-acyloxyiminocamphor derivatives can be accomplished through various esterification methods. A common approach involves the reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, carbodiimide-mediated coupling reactions with carboxylic acids can be employed. Research into camphor derivatives containing oxime esters has been explored for potential applications as fungicides. researchgate.net

The table below provides examples of etherification and esterification reactions of the iminoxy group.

| Reaction Type | Reagents and Conditions | Product | Reported Yield | Reference |

| Etherification | This compound, NaH, CH₃I, THF | 3-Methoxyiminocamphor | Not Specified | [General O-alkylation] |

| Esterification | This compound, Benzoyl chloride, Pyridine | 3-Benzoyloxyiminocamphor | Not Specified | [General O-acylation] |

Structure-Reactivity and Structure-Selectivity Relationship Studies of Derivatives

The systematic modification of the this compound structure provides a platform for studying the relationship between molecular structure and chemical reactivity or selectivity. These studies are crucial for understanding the underlying mechanisms of reactions involving these derivatives and for designing analogs with specific desired properties.

For instance, the steric hindrance imposed by substituents on the camphor skeleton can significantly influence the stereochemical outcome of reactions at the iminoxy group or the adjacent carbonyl. The electronic nature of these substituents can also affect the nucleophilicity of the oxime oxygen and the electrophilicity of the imine carbon.

In the context of biological activity, structure-activity relationship (SAR) studies of camphor oxime derivatives have been conducted. For example, the modification of the oxime functionality in other molecular scaffolds has been shown to impact their biological profiles, suggesting that similar derivatization of this compound could lead to compounds with interesting pharmacological properties. nih.gov

Development of Heteroatom-Containing this compound Analogs

The introduction of heteroatoms into the bicyclic framework of camphor can lead to the development of novel analogs with unique chemical and physical properties. These heteroatom-containing scaffolds can be accessed through various synthetic strategies, often involving rearrangement or fragmentation of camphor-derived precursors.

One approach involves the Beckmann rearrangement of ketoximes derived from camphor, which can lead to the formation of lactams, thereby introducing a nitrogen atom into the ring system. While this rearrangement typically involves the oxime of camphor itself (at the C2 position), similar principles could be applied to derivatives of this compound under specific conditions.

Furthermore, the synthesis of fused heterocyclic systems onto the camphor skeleton is a well-established field. chim.itacgpubs.org For example, condensation reactions of camphorquinone (B77051) (a precursor to this compound) with various binucleophiles can yield a variety of fused pyrazine, quinoxaline, and other heterocyclic derivatives. These can then be subjected to oximation to generate the corresponding 3-hydroxyimino analogs.

The following table illustrates conceptual pathways to heteroatom-containing analogs.

| Synthetic Strategy | Precursor | Key Transformation | Heteroatom-Containing Analog | Reference |

| Ring Expansion | Camphorquinone | Beckmann rearrangement of a dioxime derivative | Aza-camphor lactam derivative | [Conceptual] |

| Heterocycle Fusion | Camphorquinone | Condensation with o-phenylenediamine | Quinoxaline-fused camphor derivative | chim.itacgpubs.org |

Advanced Analytical Methodologies in 3 Hydroxyiminocamphor Research

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are fundamental tools for the separation and purification of 3-Hydroxyiminocamphor from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary techniques employed for this purpose, capable of separating the target compound from starting materials, byproducts, and degradation products. researchgate.netnih.gov The choice between these techniques often depends on the volatility and thermal stability of the compound and its derivatives. nih.govresearchgate.net For instance, GC is well-suited for volatile and thermally stable camphor (B46023) derivatives, while HPLC is more versatile for less volatile or thermally labile compounds. nih.govunife.it

Given the inherent chirality of the camphor skeleton, this compound exists as enantiomers. iupac.orgnih.gov Distinguishing between and quantifying these enantiomers is crucial, as they can exhibit different biological activities or function differently as chiral ligands or auxiliaries. unife.itsigmaaldrich.com Chiral chromatography, particularly chiral HPLC, is the gold standard for determining the enantiomeric excess (ee) of such compounds. unife.ituma.es

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with structures similar to camphor derivatives. nih.gov The selection of the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., isopropanol), is critical for optimizing the separation. nih.gov The resolution of enantiomers can be fine-tuned by adjusting the mobile phase composition and column temperature. nih.govsigmaaldrich.com

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound. Polysaccharide derivatives (e.g., cellulose-tris(3,5-dimethylphenylcarbamate)) are common. | Forms transient diastereomeric complexes with the enantiomers of this compound, enabling their separation. nih.gov |

| Mobile Phase | A solvent system, often a mixture of hexane (B92381) and an alcohol (e.g., isopropanol, ethanol), that carries the sample through the column. nih.gov | The composition and polarity of the mobile phase influence the strength of interaction between the enantiomers and the CSP, affecting retention times and resolution. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, calculated as the absolute difference between the mole fractions of each enantiomer. | Determined by comparing the peak areas of the two separated enantiomers in the chromatogram. |

| Detector | Typically a UV-Vis or Circular Dichroism (CD) detector. | A CD detector can not only quantify the separated enantiomers but also help determine their absolute configuration by observing the sign of the Cotton effect. nih.gov |

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. ajpaonline.comnih.gov They are indispensable for the unambiguous identification of compounds in complex mixtures and for detailed structural elucidation. nih.govrjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile derivatives of this compound. nih.gov Following chromatographic separation in the GC, compounds are ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison with spectral libraries. researchgate.netgenspark.ai This technique is highly sensitive and can be used to identify impurities and byproducts in the synthesis of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most versatile and widely used hyphenated technique in pharmaceutical and chemical analysis. rjpn.orgsemanticscholar.org It is suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. nih.gov An LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection. mdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules, often yielding the molecular ion peak, which provides direct information about the molecular weight. ajpaonline.com LC-MS and its tandem version (LC-MS/MS) are invaluable for identifying this compound and its metabolites in various matrices. mdpi.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly links the separation power of HPLC with the unparalleled structure elucidation capability of NMR spectroscopy. iosrphr.org As peaks elute from the LC column, they are passed through a special flow cell within the NMR spectrometer, allowing for the acquisition of NMR spectra of the separated compounds in real-time. mdpi.com While less sensitive than MS, NMR provides definitive structural information, including stereochemistry, which is crucial for characterizing novel derivatives of this compound or for distinguishing between isomers that may be indistinguishable by MS alone. nih.gov Stop-flow LC-NMR, where the chromatographic flow is paused while a specific peak is in the detector, allows for more advanced, time-intensive NMR experiments (e.g., 2D NMR) to be performed on minute quantities of a purified compound. nih.gov

| Technique | Separation Principle | Detection Principle | Key Applications for this compound Research |

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized fragments | Purity assessment, identification of volatile impurities and byproducts, analysis of thermally stable derivatives. nih.govresearchgate.net |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular ions | Universal for purity, metabolite identification, reaction monitoring, and analysis of non-volatile or thermally labile compounds. mdpi.comnih.gov |

| LC-NMR | Partitioning between mobile and stationary phases | Nuclear magnetic resonance of atomic nuclei | Unambiguous structural elucidation of novel compounds, isomer differentiation, and characterization of impurities without isolation. mdpi.com |

In-situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanism of the formation of this compound, typically through the reaction of a camphor derivative like camphorquinone (B77051) with hydroxylamine (B1172632), is critical for optimizing reaction conditions. chemtube3d.com In-situ (in the reaction vessel) spectroscopic monitoring allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching. spectroscopyonline.comfau.de

Techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy are often employed for this purpose. spectroscopyonline.com By inserting a probe directly into the reaction mixture, spectra can be collected continuously. For the formation of this compound from camphorquinone, one could monitor the disappearance of the characteristic carbonyl (C=O) stretch of the ketone starting material and the simultaneous appearance of the C=N and O-H stretches of the oxime product using FT-IR or Raman spectroscopy. nih.gov This real-time data allows for the precise determination of reaction endpoints and the generation of kinetic profiles, which are essential for process development and control. researchgate.net The rate of oxime formation is known to be sensitive to pH and can be accelerated by certain catalysts, and in-situ monitoring provides a direct way to study these effects. nih.govresearchgate.netnih.gov

| Spectroscopic Method | Principle | Information Gained | Advantages for Monitoring this compound Formation |

| FT-IR Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Tracks changes in functional groups (e.g., disappearance of C=O, appearance of C=N and O-H). | Highly specific for functional groups, providing clear kinetic data on reactant and product concentrations. spectroscopyonline.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, which provides information on molecular vibrations. | Complements FT-IR, particularly useful for aqueous systems and for monitoring C=N bond formation. | Less interference from water, allowing for monitoring in aqueous or alcoholic media often used for oxime synthesis. spectroscopyonline.com |

| UV-Vis Spectroscopy | Absorption of ultraviolet or visible light corresponding to electronic transitions. | Monitors changes in chromophores. The formation of the C=N-OH group from a C=O group alters the electronic structure, leading to a measurable change in the UV-Vis spectrum. | Simple, sensitive, and often easy to implement with fiber-optic probes for real-time analysis. researchgate.net |

Future Directions and Emerging Research Avenues for 3 Hydroxyiminocamphor

Exploration of Novel Synthetic Applications beyond Asymmetric Synthesis

While the primary use of 3-hydroxyiminocamphor has been as a chiral auxiliary, its inherent functionalities—a ketone, an oxime, and a rigid bicyclic scaffold—offer significant potential for the synthesis of complex molecular architectures. Future research is expected to increasingly leverage this compound as a starting material for creating diverse heterocyclic and polycyclic systems.

The camphor (B46023) backbone is a versatile scaffold for synthesizing a variety of compounds. colab.ws For instance, derivatives of camphor have been utilized in the creation of pyrazoles and other functionally diverse products. colab.wsmdpi.com The oxime group, in particular, is a reactive handle for various transformations. Research into novel derivatives, such as oxime esters, has already shown promise in developing new fungicidal agents, indicating a move towards agrochemical applications. researchgate.net

Future synthetic explorations could focus on:

Multi-component Reactions: Designing one-pot reactions where this compound acts as the central component to build complex molecules with high atom economy. nih.gov

Rearrangement Reactions: Investigating acid-catalyzed or photochemical rearrangements (e.g., Beckmann rearrangement of the oxime) to access novel ring systems and unique stereoisomers.

Synthesis of Bioactive Heterocycles: Using the inherent functionality to construct fused heterocyclic systems, such as isoxazoles or pyrazoles, which are common motifs in pharmacologically active compounds. mdpi.com

A summary of potential reaction pathways for creating novel derivatives from the this compound scaffold is presented below.

| Reaction Type | Potential Reagents/Conditions | Resulting Compound Class | Potential Application |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | Lactams | Polymer precursors, bioactive molecules |

| Cycloaddition Reactions | Dienes, Dipolarophiles | Fused polycyclic systems | Complex natural product synthesis |

| Reductive Amination | Reducing agents, Amines | Chiral amino alcohols | Ligands, catalysts |

| Metal-catalyzed Cross-coupling | Boronic acids, Organometallics | Functionalized camphor derivatives | Materials, pharmaceuticals |

Integration of this compound Chemistry with Flow Chemistry and Continuous Processing

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. researchgate.netvapourtec.comnih.gov This paradigm shift is particularly relevant for the synthesis and utilization of this compound, especially in industrial settings.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or sensitive reactions. nih.gov For the synthesis of this compound or its derivatives, flow reactors can facilitate hazardous reactions, like nitrations or oxidations, with a significantly improved safety profile due to the small reaction volumes at any given time. europa.eu

Emerging research avenues in this area include:

Telescoped Synthesis: Developing multi-step continuous processes where crude intermediate streams from one reaction are directly fed into the next reactor, minimizing waste and purification steps. semanticscholar.org

Automated Optimization: Combining flow reactors with real-time analytical tools (e.g., inline IR or NMR spectroscopy) and machine learning algorithms to rapidly optimize reaction conditions for the synthesis of this compound derivatives.

Biocatalysis in Flow: Integrating immobilized enzymes into continuous flow reactors for highly selective and sustainable transformations, such as stereoselective reductions or esterifications on the camphor scaffold. nih.gov

The table below compares key parameters of batch versus potential flow synthesis for reactions involving this compound.

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reactor volumes |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, allowing for precise temperature control |

| Scalability | Often requires re-optimization | Straightforward by extending run time or using larger reactors |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Waste Generation | Higher due to workups and purification | Minimized through telescoping and process intensification |

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

The principles of green chemistry are increasingly guiding synthetic route design to minimize environmental impact. azocleantech.comrsc.org Future research on this compound will undoubtedly focus on developing more sustainable methods for both its synthesis and its application.

Key areas for green chemistry innovation include:

Renewable Feedstocks: While camphor is a natural product, exploring biosynthetic pathways in engineered microorganisms could provide a more sustainable source than extraction from trees.

Greener Solvents: Replacing traditional volatile organic solvents with benign alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran). The reduction of camphor is a classic experiment used to teach the green chemistry principle of using safer solvents. azocleantech.com

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems (e.g., metal catalysts or organocatalysts) to improve atom economy and reduce waste. azocleantech.com

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating. nih.gov

The application of green chemistry principles to the synthesis of this compound is outlined below.

| Green Chemistry Principle | Application to this compound Chemistry |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Designing syntheses that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Syntheses | Using non-toxic reagents and intermediates. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. azocleantech.com |

| Catalysis | Employing catalytic rather than stoichiometric reagents to reduce waste. azocleantech.com |

| Use of Renewable Feedstocks | Sourcing camphor from sustainable bio-based methods. azocleantech.com |

Advanced Materials Science Applications Utilizing this compound Structures

The rigid, chiral, and functionalizable nature of the this compound scaffold makes it an attractive building block for advanced materials. Its incorporation into polymers, metal-organic frameworks, and liquid crystals could lead to materials with unique and valuable properties.

Polymers: The camphor backbone can impart thermal stability and specific mechanical properties to polymers. Research has already demonstrated the synthesis of degradable polycarbonates from camphor-based diols. rsc.org Future work could involve using this compound as a monomer or a chiral dopant in polymerization to create polymers with high glass transition temperatures, specific optical properties, or enhanced biodegradability. nih.govmdpi.commdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The oxime group is an excellent ligand for coordinating with metal ions. nih.govmdpi.com This allows for the construction of chiral MOFs. These materials could have applications in asymmetric catalysis, enantioselective separations, and sensing, leveraging the inherent chirality of the camphor unit to create ordered, porous structures with specific recognition capabilities.

Liquid Crystals: Molecules with rigid, shape-persistent cores often exhibit liquid crystalline behavior. tcichemicals.com The distinct structure of this compound could be exploited by attaching appropriate mesogenic units to create novel chiral liquid crystals. wikipedia.org Such materials are of interest for advanced optical applications, including displays and sensors, where the chirality can induce helical superstructures (cholesteric phases). tcichemicals.comnih.gov

Potential material applications for this compound derivatives are summarized below.

| Material Class | Key Feature from this compound | Potential Application |

| Chiral Polymers | Rigid, chiral backbone | Membranes for enantiomeric separation, chiral stationary phases |

| Metal-Organic Frameworks (MOFs) | Chiral ligand functionality | Asymmetric catalysis, selective gas storage, chemical sensors |

| Liquid Crystals | Chiral, rigid molecular shape | Advanced optical films, ferroelectric materials, biosensors |

常见问题

Q. How should conflicting results between in silico predictions and experimental data for this compound’s targets be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。